1-benzoyl-4-(2-nitrobenzyl)piperazine
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Description
"1-benzoyl-4-(2-nitrobenzyl)piperazine" is a chemical compound with potential applications in various fields, including pharmacology and material science. Its structural complexity and functional groups make it a subject of interest for synthesis, molecular structure elucidation, and property analysis.
Synthesis Analysis
The synthesis of piperazine derivatives involves nucleophilic substitution reactions, alkylation, and condensation processes. For instance, a novel 1-benzhydryl piperazine derivative was synthesized through the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, demonstrating the typical synthetic route for such compounds (Vinaya et al., 2008).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray diffraction studies. These structures reveal the conformation of the piperazine ring and the spatial arrangement of substituent groups. For example, the title compound synthesized by Vinaya et al. crystallizes in the monoclinic space group, with the piperazine ring adopting a chair conformation, indicating the importance of molecular geometry in defining the compound's physical and chemical properties.
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including nucleophilic addition, condensation, and redox reactions. Their chemical properties are influenced by the functional groups attached to the piperazine ring. For instance, RuO4-mediated oxidation of N-benzylated tertiary amines, including 1,4-dibenzylpiperazine derivatives, results in the formation of various oxygenated derivatives, showcasing the reactivity of these compounds under oxidative conditions (Petride et al., 2006).
Future Directions
While specific future directions for “1-benzoyl-4-(2-nitrobenzyl)piperazine” are not mentioned in the available sources, piperazine derivatives are an active area of research due to their wide range of biological activities . They have potential applications in various therapeutic areas and as intermediates in drug synthesis .
Mechanism of Action
Mode of Action
It is known that piperazine derivatives can have a wide range of biological activities, including acting as antagonists or agonists at various receptor sites .
Biochemical Pathways
Piperazine derivatives have been found to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that piperazine derivatives can have a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXEXUXRVRGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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